3,4-Dibromofuran-2(5H)-one (CAS: 149418-41-7) is a halogenated butenolide that serves as a highly versatile, electron-deficient electrophile in organic synthesis. Structurally characterized by a furan-2(5H)-one core with bromine atoms at the C-3 and C-4 positions, this compound is primarily procured as a rigid, bench-stable precursor for the construction of complex γ-butenolide natural products, such as rubrolides and nostoclides, as well as pharmaceutical intermediates. Its most critical procurement-relevant attribute is the strong electronic differentiation between the two halogenated positions: the C-4 bromine, being beta to the lactone carbonyl, is significantly more electrophilic than the C-3 bromine. This inherent electronic bias allows for strictly controlled, sequential regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira) without the need for directing groups or symmetrical starting materials. As a solid with a melting point of 90–94 °C, it offers excellent handling characteristics and batch-to-batch reproducibility for both discovery chemistry and scaled-up synthetic workflows .
Buyers might consider substituting 3,4-dibromofuran-2(5H)-one with cheaper, closely related analogs like mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) or monobrominated furanones (e.g., 3-bromofuran-2(5H)-one). However, generic substitution introduces severe process inefficiencies. Mucobromic acid possesses a reactive C-5 hydroxyl group (in equilibrium with its open-chain aldehyde form) that frequently interferes with basic or nucleophilic organometallic reagents, necessitating additional protection and deprotection steps that lower overall yield and increase solvent waste. Conversely, monobrominated furanones restrict the synthetic pathway to a single functionalization event, preventing the efficient one-pot or sequential synthesis of unsymmetrically 3,4-disubstituted architectures. Furthermore, attempting to use unactivated symmetrical dihalides (like 3,4-dibromofuran) eliminates the regiocontrol provided by the lactone carbonyl, resulting in statistical mixtures of mono- and di-coupled products that demand costly chromatographic separation [1].
The primary driver for procuring 3,4-dibromofuran-2(5H)-one is its exceptional regiocontrol in palladium-catalyzed cross-coupling reactions. Because the C-4 position is highly electron-deficient due to its β-relationship to the carbonyl, oxidative addition of Pd(0) occurs almost exclusively at C-4. Studies utilizing standard Suzuki or Stille conditions demonstrate that the first coupling step yields >95% of the 4-substituted-3-bromo-2(5H)-furanone, with minimal coupling at C-3. In contrast, unactivated symmetrical dibromides (such as 3,4-dibromothiophene) lack this electronic differentiation, typically yielding near 50:50 statistical mixtures of regioisomers or requiring specialized, expensive ligands to force selectivity [1].
| Evidence Dimension | Regioselectivity in initial Pd-catalyzed cross-coupling |
| Target Compound Data | >95% preference for C-4 functionalization |
| Comparator Or Baseline | Unactivated symmetrical dibromides (e.g., 3,4-dibromothiophene) (~50:50 statistical mixture) |
| Quantified Difference | Provides a >45% absolute increase in regiocontrol, eliminating the need for complex isomer separation. |
| Conditions | Standard Pd(0) catalysis (e.g., Pd(PPh3)4) at mild temperatures (20–80 °C). |
High regioselectivity drastically reduces downstream purification costs and maximizes the yield of the desired unsymmetrical intermediate.
While mucobromic acid is a cheaper upstream precursor, 3,4-dibromofuran-2(5H)-one is heavily preferred in advanced synthesis due to its lack of a C-5 hydroxyl group. When synthesizing complex 3,4-disubstituted furanones (e.g., rubrolide analogs), using mucobromic acid requires a minimum of two additional synthetic steps: protection of the C-5 hydroxyl (often as an acetal or ether) prior to cross-coupling, and subsequent deprotection. By procuring the pre-reduced 3,4-dibromofuran-2(5H)-one, chemists bypass these steps entirely, improving the overall sequence yield by an estimated 15–30% and significantly reducing reagent overhead and cycle time[1].
| Evidence Dimension | Synthetic steps required for unsymmetrical 3,4-disubstitution |
| Target Compound Data | 2 steps (sequential C-4 then C-3 cross-coupling) |
| Comparator Or Baseline | Mucobromic acid (4 steps: protection, C-4 coupling, C-3 coupling, deprotection) |
| Quantified Difference | Eliminates 2 synthetic steps and avoids the associated 15–30% yield loss from protection/deprotection cycles. |
| Conditions | Total synthesis of unsymmetrical γ-butenolide natural product analogs. |
Fewer synthetic steps translate directly to lower labor costs, reduced solvent usage, and higher overall throughput in library generation.
In the selection of dihalogenated butenolides, stability is a major procurement factor. 3,4-Diiodofuran-2(5H)-one offers higher reactivity but suffers from poor bench stability, often requiring sub-ambient storage (-20 °C) and strict protection from light to prevent degradation via iodine radical release. 3,4-Dibromofuran-2(5H)-one provides an optimal balance: it is a stable, crystalline solid (melting point 90–94 °C) that can be stored at room temperature under an inert atmosphere without significant degradation (>97% purity maintained over standard procurement cycles). This reduces cold-chain shipping costs and minimizes the risk of batch failure due to improper handling .
| Evidence Dimension | Storage requirements and thermal stability |
| Target Compound Data | Stable solid at room temperature (mp 90–94 °C) |
| Comparator Or Baseline | 3,4-Diiodofuran-2(5H)-one (requires -20 °C and light-shielded storage) |
| Quantified Difference | Eliminates the need for cold-chain logistics and reduces degradation-related batch rejections. |
| Conditions | Standard laboratory storage and commercial shipping conditions. |
Room-temperature stability simplifies inventory management and ensures reproducible reactivity across long-term research campaigns.
The conjugated lactone system of 3,4-dibromofuran-2(5H)-one renders the C-4 bromine highly electrophilic compared to standard heteroaromatic bromides. In comparative cross-coupling scenarios, the oxidative addition of palladium into the C-4 C-Br bond of the furanone occurs rapidly at room temperature to 60 °C. In contrast, unactivated bromides like 3,4-dibromofuran often require elevated temperatures (>80 °C) and extended heating times to achieve full conversion. This accelerated kinetic profile allows for milder reaction conditions, which is crucial when coupling thermally sensitive boronic acids or stannanes .
| Evidence Dimension | Temperature required for efficient Pd(0) oxidative addition |
| Target Compound Data | Mild heating (25–60 °C) |
| Comparator Or Baseline | Unactivated heteroaromatic bromides (e.g., 3,4-dibromofuran) (>80 °C) |
| Quantified Difference | Lowers the required reaction temperature by 20–50 °C, preserving sensitive functional groups. |
| Conditions | Suzuki-Miyaura or Stille cross-coupling with standard Pd catalysts. |
Milder reaction conditions expand the substrate scope to include thermally labile coupling partners, increasing the versatility of the building block.
Because 3,4-dibromofuran-2(5H)-one allows for strictly regioselective, sequential cross-coupling at the C-4 and C-3 positions, it is the premier starting material for synthesizing libraries of rubrolides, nostoclides, and their aza-analogs. These γ-alkylidene-γ-lactone derivatives are heavily investigated as potential photosynthesis inhibitors and anti-inflammatory agents. The use of this specific dibromo precursor avoids the protection/deprotection steps required by mucobromic acid, drastically accelerating structure-activity relationship (SAR) studies[1].
The furan-2(5H)-one core is a privileged scaffold in medicinal chemistry. The predictable reactivity of 3,4-dibromofuran-2(5H)-one enables medicinal chemists to rapidly append diverse aryl or heteroaryl groups at the C-4 position via Suzuki coupling, followed by amination or a second cross-coupling at C-3. Its room-temperature stability and high batch reproducibility make it ideal for automated, high-throughput parallel synthesis workflows in pharmaceutical discovery [2].
In materials science, the electron-deficient butenolide core is utilized as an electron-acceptor moiety in push-pull fluorophores. The ability to couple strong electron-donating groups specifically at the C-4 position—taking advantage of the accelerated oxidative addition rate—allows for the precise tuning of the molecule's photophysical properties (e.g., emission wavelength and quantum yield) without the isomeric impurities that plague symmetrical precursor routes.
Irritant